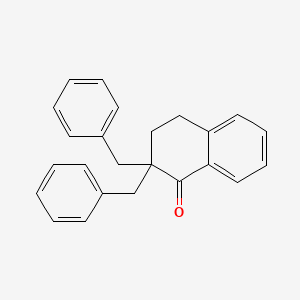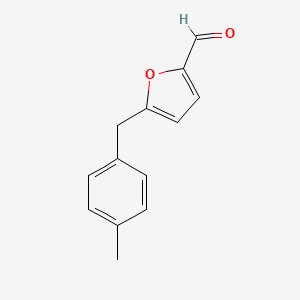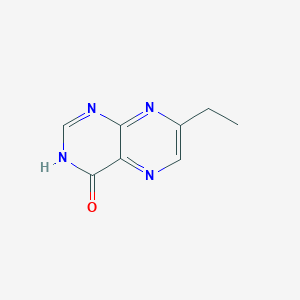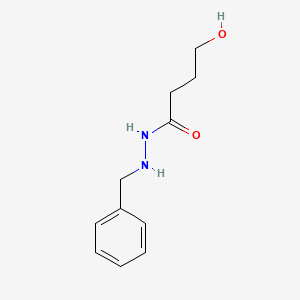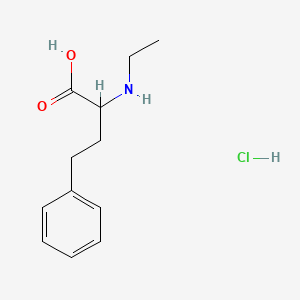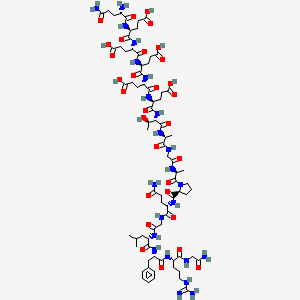
N-Cyclopropyl-9-octadecenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-9-octadecenamide: is a chemical compound with the molecular formula C21H39NO . It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of an octadecenamide chain. This compound is known for its unique structural features, which include a three-membered cyclopropyl ring and a long aliphatic chain with a double bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-9-octadecenamide typically involves the reaction of cyclopropylamine with 9-octadecenoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: N-Cyclopropyl-9-octadecenamide undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form a saturated amide.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated amide.
Substitution: Substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Cyclopropyl-9-octadecenamide is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its effects on cellular processes and its potential as a therapeutic agent .
Medicine: this compound has shown promise in preclinical studies as a potential drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a candidate for further drug development .
Industry: In the industrial sector, this compound is used as a precursor in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-9-octadecenamide involves its interaction with specific molecular targets. The cyclopropyl group and the long aliphatic chain allow it to fit into hydrophobic pockets of proteins, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
9-Octadecenamide: Similar in structure but lacks the cyclopropyl group.
13-Docosenamide: Another long-chain amide with different functional groups.
Uniqueness: N-Cyclopropyl-9-octadecenamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with molecular targets in a way that similar compounds cannot, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C21H39NO |
|---|---|
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
N-cyclopropyloctadec-9-enamide |
InChI |
InChI=1S/C21H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)22-20-18-19-20/h9-10,20H,2-8,11-19H2,1H3,(H,22,23) |
InChI-Schlüssel |
SLHWKPYJQCETBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


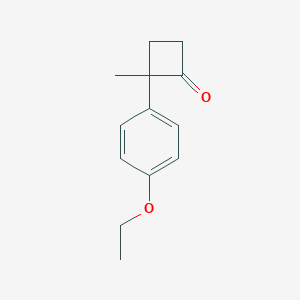
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

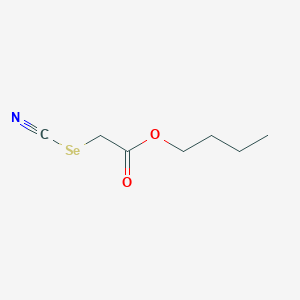
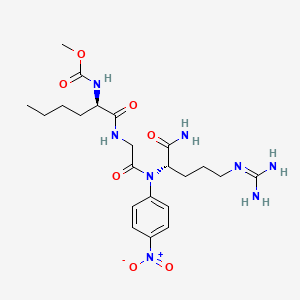
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
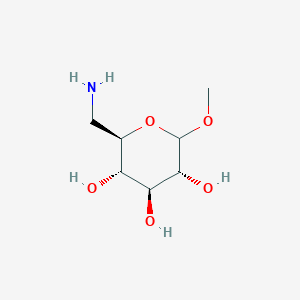
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
